molecular formula C18H20O3 B8406372 4,5-Dimethoxy-2-(1-methyl-2-phenyl-ethyl)-benzaldehyde

4,5-Dimethoxy-2-(1-methyl-2-phenyl-ethyl)-benzaldehyde

Cat. No. B8406372
M. Wt: 284.3 g/mol
InChI Key: UBZWWTBQTUNVAV-UHFFFAOYSA-N
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Patent
US08524725B2

Procedure details

A solution of pyridinium chlorochromate (1.253 g, 5.8 mmol) in 40 mL CH2Cl2 was cooled to 0° C. [4,5-Dimethoxy-2-(1-methyl-2-phenyl-ethyl)-phenyl]-methanol (1.110 g, 3.88 mmol) in 5.0 mL CH2Cl2 was added drop-wise and allowed to stir for 45 minutes. The mixture was diluted in 200 mL Et2O, filtered through celite and concentrated in vacuo to afford a dark brown oil. Purification via flash chromatography (9:1 hexane/ethyl acetate) gave 4,5-dimethoxy-2-(1-methyl-2-phenyl-ethyl)-benzaldehyde (0.840 g, 76%) as a clear oil.
Quantity
1.253 g
Type
reactant
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1.[CH3:12][O:13][C:14]1[C:19]([O:20][CH3:21])=[CH:18][C:17]([CH2:22][OH:23])=[C:16]([CH:24]([CH3:32])[CH2:25][C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)[CH:15]=1>C(Cl)Cl.CCOCC>[CH3:12][O:13][C:14]1[C:19]([O:20][CH3:21])=[CH:18][C:17]([CH:22]=[O:23])=[C:16]([CH:24]([CH3:32])[CH2:25][C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)[CH:15]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.253 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Name
Quantity
1.11 g
Type
reactant
Smiles
COC1=CC(=C(C=C1OC)CO)C(CC1=CC=CC=C1)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
to stir for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added drop-wise
FILTRATION
Type
FILTRATION
Details
filtered through celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a dark brown oil
CUSTOM
Type
CUSTOM
Details
Purification via flash chromatography (9:1 hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
COC1=CC(=C(C=O)C=C1OC)C(CC1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.84 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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